2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile
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Overview
Description
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a pyrimidine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the azepane ring.
Construction of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors, such as amidines and β-dicarbonyl compounds.
Attachment of the Nitrile Group: The nitrile group can be introduced through nucleophilic substitution or addition reactions involving cyanide sources.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azepane ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.
Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile would depend on its specific application. For example:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and subsequent catalytic activity.
Receptor Binding: The compound may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(azepan-1-yl)ethyl methacrylate: Similar azepane ring structure but different functional groups.
2-azepanone: Contains an azepane ring but lacks the pyrimidine and nitrile groups.
Thiazole Derivatives: Share some structural similarities but have different heterocyclic rings and functional groups.
Uniqueness
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile is unique due to its combination of an azepane ring, a pyrimidine ring, and a nitrile group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-2-12-11(9-16)14(21)18-15(17-12)22-10-13(20)19-7-5-3-4-6-8-19/h2-8,10H2,1H3,(H,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUUOKPWAXNVDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)N=C(N1)SCC(=O)N2CCCCCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=O)N=C(N1)SCC(=O)N2CCCCCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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